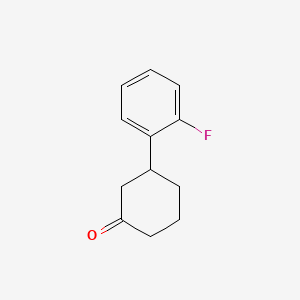

3-(2-Fluorophenyl)cyclohexanone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-fluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFDDEVKTLLHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696397 | |

| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141632-21-5 | |

| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Fluorophenyl Cyclohexanone and Analogues

Retrosynthetic Analysis of the 3-(2-Fluorophenyl)cyclohexanone Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

C-C Bond Disconnection: The most logical disconnection is the bond between the 2-fluorophenyl group and the cyclohexanone (B45756) ring at the C3 position. This leads to a cyclohexanone-based synthon (an enolate or its equivalent) and a 2-fluorophenyl synthon (a cationic species or its equivalent). The corresponding synthetic equivalents would be cyclohexenone and a 2-fluorophenyl organometallic reagent, such as a Grignard or organolithium reagent, which would undergo a conjugate addition. Alternatively, a 1,3-dicarbonyl compound could be used as a precursor to the cyclohexanone enolate.

Ring Disconnection (Cyclization): Another approach involves disconnecting the cyclohexanone ring itself. A Diels-Alder strategy would disconnect the six-membered ring into a diene and a dienophile. For instance, a substituted 1,3-butadiene (B125203) derivative could react with a dienophile containing the 2-fluorophenyl group. Alternatively, an intramolecular cyclization approach, such as an aldol (B89426) or Dieckmann condensation, would lead to a linear precursor with appropriate functional groups at either end, poised for ring closure.

These retrosynthetic pathways form the basis for the various synthetic strategies discussed in the following sections.

Direct and Indirect Approaches to Fluorophenyl Cyclohexanone Synthesis

The synthesis of this compound and its analogues can be achieved through both direct and indirect methods, including the formation of the aryl-cyclohexanone bond, introduction of the fluorine atom, and construction of the cyclohexanone ring.

Grignard reactions are a powerful tool for forming carbon-carbon bonds. mnstate.edulibretexts.org In the context of synthesizing aryl cyclohexanones, Grignard reagents can be employed to introduce the aryl moiety onto a pre-existing cyclohexanone scaffold or a precursor.

One common strategy involves the 1,4-conjugate addition of an aryl Grignard reagent to a cyclohexenone. For the synthesis of this compound, this would involve the reaction of 2-fluorophenylmagnesium bromide with cyclohex-2-en-1-one. This approach directly establishes the desired carbon-carbon bond at the 3-position of the cyclohexanone ring.

Alternatively, a Grignard reagent can react with a nitrile to form a ketone after hydrolysis. A notable synthesis of a ketamine analogue, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, starts with the reaction of cyclopentyl magnesium bromide with 2-fluorobenzonitrile (B118710) to produce cyclopentyl-(2-fluorophenyl)-ketone. researchgate.netfigshare.comtandfonline.com This ketone then undergoes further transformations, including a ring expansion, to yield the final cyclohexanone derivative. researchgate.netfigshare.comtandfonline.com This highlights a versatile, albeit indirect, Grignard-based approach.

A similar strategy has been used in the synthesis of other ketamine derivatives, where cyclohexanone is reacted with 2-chlorophenyl magnesium bromide. researchgate.net This initial Grignard addition is a key step in building the aryl-cyclohexanone framework.

| Reactants | Reagent | Product | Reference |

| Cyclohex-2-en-1-one | 2-Fluorophenylmagnesium bromide | This compound | Theoretical |

| 2-Fluorobenzonitrile | Cyclopentyl magnesium bromide | Cyclopentyl-(2-fluorophenyl)-ketone | researchgate.nettandfonline.com |

| Cyclohexanone | 2-Chlorophenyl magnesium bromide | 1-(2-Chlorophenyl)cyclohexan-1-ol | researchgate.net |

Introducing a fluorine atom onto a cyclohexanone ring can be achieved at various stages of the synthesis. Modern fluorination methods offer a range of options for this transformation.

One approach involves the use of electrophilic fluorinating reagents. Selectfluor® (F-TEDA-BF4) is a versatile and widely used reagent for the fluorination of various substrates, including ketones and their derivatives. researchgate.net The fluorination of a pre-formed 3-phenylcyclohexanone (B1347610) enolate or enol ether with Selectfluor® could potentially yield 3-fluoro-3-phenylcyclohexanone.

Another strategy involves the fluorination of alkenes. A cyclohexene (B86901) precursor can be epoxidized, followed by ring-opening of the resulting epoxide with a fluoride (B91410) source. core.ac.uk Reagents like Deoxofluor or XtalFluor-E can be used for this purpose. core.ac.uk This method introduces a hydroxyl group along with the fluorine, which would then need to be removed to obtain the desired fluorinated cyclohexanone.

Palladium-catalyzed C-H activation has also emerged as a powerful tool for direct fluorination. beilstein-journals.org This method could potentially be applied to introduce a fluorine atom onto the phenyl ring of a 3-phenylcyclohexanone precursor.

| Substrate | Reagent | Product | Reference |

| Cyclohexene derivative | Epoxidation, then Deoxofluor/XtalFluor-E | Fluorinated cyclohexanol (B46403) derivative | core.ac.uk |

| 3-Phenylcyclohexanone enolate | Selectfluor® | 3-Fluoro-3-phenylcyclohexanone | Theoretical |

| Carboxylic acid with β-C-H bond | Pd(II) catalyst, NFSI | β-Fluorinated carboxylic acid | beilstein-journals.org |

Building the cyclohexanone ring with the aryl substituent already in place is an efficient strategy. Several cyclization and annulation reactions can be employed for this purpose.

The Diels-Alder reaction is a classic method for forming six-membered rings. A reaction between a suitable diene, such as Danishefsky's diene, and a dienophile like β-nitrostyrene can produce a substituted cyclohexene, which can then be converted to the corresponding cyclohexanone. nih.govbeilstein-journals.org By using a 2-fluoro-substituted β-nitrostyrene, this method could provide a route to 3-(2-fluorophenyl)-4-nitrocyclohexanone.

Intramolecular condensation reactions are also widely used. For example, a Claisen condensation followed by cyclization of β-aryl-γ-nitro ketones has been reported to yield 3-hydroxy-5-arylcyclohexanones. acs.org The reaction of aromatic aldehydes with ethyl acetoacetate (B1235776) in the presence of methylamine (B109427) can also lead to the formation of t(3)-aryl-cyclohexanones. researchgate.net Furthermore, the reaction of benzoylacetone (B1666692) with aromatic aldehydes under basic conditions affords 3-aryl-cyclohexanone derivatives. bakhtiniada.ru These methods demonstrate the versatility of condensation reactions in constructing the core cyclohexanone structure.

More recent methods involve transition-metal-catalyzed cyclizations. Rhodium(III)-catalyzed C-H activation has been used for the trans-exo-selective arylative cyclization of 1,6-enynes to create complex cyclic systems. chinesechemsoc.org Such advanced strategies could potentially be adapted for the synthesis of functionalized aryl cyclohexanones.

Multi-Step Synthetic Sequences Employing this compound Precursors

In some synthetic routes, a precursor to this compound is first synthesized and then elaborated in subsequent steps. Ring expansion methodologies are a particularly interesting example of such sequences.

Ring expansion reactions provide a pathway to convert smaller rings into larger ones, often with a high degree of stereocontrol. A notable example is the synthesis of a fluoroketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone. researchgate.netfigshare.comtandfonline.com In this multi-step synthesis, a key transformation is the thermal rearrangement of an α-hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine intermediate. researchgate.netfigshare.comtandfonline.com This reaction expands the five-membered cyclopentyl ring into a six-membered cyclohexanone ring, directly forming the desired 2-(2-fluorophenyl)cyclohexanone core.

Other ring expansion methodologies have also been explored for cyclohexanone derivatives. Radical chain processes have been utilized for the homolytic ring expansion of cyclohexanone systems. ox.ac.uk Additionally, stereospecific ring expansion of cyclohexanone derivatives to cyclooctenone derivatives has been achieved using reagents like Me3SiSnBu3 and CsF. figshare.comacs.orgresearchgate.net While these examples lead to larger rings, they demonstrate the principle of using a pre-formed cyclohexanone as a scaffold for further structural elaboration through ring expansion. The Dowd–Beckwith ring expansion is another classical method for constructing cyclohexenone architectures from smaller cyclic β-keto esters. rsc.org

| Starting Material | Reaction/Reagent | Product | Reference |

| α-Hydroxycyclopentyl-(2-flourophenyl)-N-methylamine | Thermal rearrangement | 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone | researchgate.netfigshare.comtandfonline.com |

| Cyclohexanone derivative with vinyl iodide tether | Me3SiSnBu3, CsF | Cyclooctenone derivative | figshare.comacs.orgresearchgate.net |

| α-Bromomethyl cyclic β-keto ester | Organocobaloxime, photoirradiation | Cyclohexenone | rsc.org |

Nucleophilic Substitution and Rearrangement Reactions in Aryl Cyclohexanone Synthesis

The construction of the aryl cyclohexanone framework often involves classical and modern organic reactions. Nucleophilic substitution and rearrangement reactions are fundamental tools in the synthetic chemist's arsenal (B13267) for accessing these valuable compounds.

Nucleophilic substitution reactions on a pre-existing cyclohexanone ring or its precursor are a common strategy. For instance, the reaction of a cyclohexanone enolate with an activated aryl halide can lead to the formation of an α-aryl cyclohexanone. While direct nucleophilic aromatic substitution on an unactivated fluorobenzene (B45895) ring is challenging, the presence of activating groups or the use of a benzyne (B1209423) intermediate can facilitate such transformations. masterorganicchemistry.com One approach involves the generation of a benzyne intermediate from a suitable precursor, which can then be trapped by a cyclohexanone enolate. masterorganicchemistry.com

Rearrangement reactions also offer powerful pathways to aryl cyclohexanones. The Beckmann rearrangement of cyclohexanone oximes, for example, is a classic method for producing caprolactam, a precursor to Nylon 6. wikipedia.orgacs.org This reaction can be catalyzed by various acids, including sulfuric acid and polyphosphoric acid. wikipedia.org While not a direct synthesis of this compound, this type of rearrangement highlights the utility of skeletal reorganization in cyclohexanone chemistry. Another relevant rearrangement is the Fries rearrangement, where a phenolic ester is converted to a hydroxy aryl ketone, which could then be further modified to the desired cyclohexanone derivative. wiley-vch.de

A notable synthesis of a ketamine analogue, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, involves a multi-step sequence that includes a rearrangement. researchgate.net The process starts with the reaction of fluorobenzonitrile with a Grignard reagent, followed by bromination to yield an α-bromoketone. Subsequent reaction with methylamine leads to an α-hydroxy imine, which then undergoes a thermal rearrangement to furnish the final product. researchgate.net This example underscores the power of rearrangement reactions in constructing complex arylcyclohexylamine structures.

Catalytic and Organocatalytic Systems in Fluorinated Cyclohexanone Synthesis

The development of catalytic systems has revolutionized the synthesis of complex molecules, and fluorinated cyclohexanones are no exception. Both metal-based and organocatalytic approaches have been successfully employed to achieve high efficiency, selectivity, and enantioselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming the carbon-carbon bond between the phenyl and cyclohexanone rings. This reaction typically involves the coupling of an arylboronic acid with a cyclohexenyl triflate or halide. Rhodium nanoparticles supported on molecularly modified silica (B1680970) have been shown to be highly effective and recyclable catalysts for the selective hydrogenation of fluorinated arenes to produce fluorinated cyclohexane (B81311) derivatives. rsc.orgd-nb.info These catalytic systems can operate under relatively mild conditions and offer excellent selectivity, limiting the competing hydrodefluorination reaction. rsc.orgd-nb.info

Organocatalysis has emerged as a particularly powerful tool for the asymmetric synthesis of fluorinated cyclohexanones. Chiral primary amines derived from Cinchona alkaloids have been successfully used to catalyze the enantioselective α-fluorination of cyclic ketones. nih.gov This method allows for the direct and asymmetric introduction of a fluorine atom at the α-position of the cyclohexanone ring with high enantiomeric excess. nih.gov Furthermore, bifunctional organocatalysts, such as those incorporating a thiourea (B124793) moiety and an amine functionality, have been shown to be efficient in promoting asymmetric aldol reactions between cyclohexanone and aromatic aldehydes, providing access to chiral β-hydroxy cyclohexanones which can be further transformed. ajgreenchem.com The use of these catalysts can lead to high yields, diastereoselectivities, and enantioselectivities. ajgreenchem.comgoogle.commdpi.com

The table below summarizes some of the catalytic systems used in the synthesis of fluorinated cyclohexanones and their analogues.

| Catalyst System | Reaction Type | Substrates | Product | Key Features |

| Rhodium nanoparticles on modified silica | Hydrogenation | Fluorinated arenes | Fluorinated cyclohexanes | High efficiency and recyclability, limits hydrodefluorination. rsc.orgd-nb.info |

| Chiral primary amine (Cinchona alkaloid derivative) | α-Fluorination | Cyclic ketones | α-Fluorocyclohexanones | High enantioselectivity. nih.gov |

| Bifunctional thiourea-amine organocatalyst | Aldol reaction | Cyclohexanone, Aromatic aldehydes | Chiral β-hydroxy cyclohexanones | High diastereoselectivity and enantioselectivity. ajgreenchem.com |

| Palladium complexes | Suzuki-Miyaura coupling | Arylboronic acids, Cyclohexenyl triflates/halides | Aryl cyclohexanones | Mild reaction conditions, high yield. |

Stereochemical Control and Regioselectivity in Fluorophenyl Cyclohexanone Synthesis

Controlling the stereochemistry and regiochemistry is a critical aspect of synthesizing complex molecules like this compound. The relative and absolute configuration of stereocenters, as well as the position of substituents on the cyclohexanone ring, significantly impact the biological activity of the final compound.

Stereochemical control is often achieved through asymmetric catalysis. As mentioned previously, organocatalysts have proven to be highly effective in inducing enantioselectivity in reactions such as α-fluorination and aldol reactions. nih.govajgreenchem.com For example, the use of chiral primary amine catalysts can lead to the formation of α-fluorocyclohexanones with excellent enantiomeric excess. nih.gov Similarly, diastereoselective reductions of substituted cyclohexanones can be achieved using sterically demanding reducing agents like L-Selectride.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also a key consideration. In the synthesis of 2-aryl cyclohexanones, the regioselectivity of the arylation can be influenced by the choice of synthetic method. For instance, in the context of α-fluorination of 3-substituted cyclohexanones, organocatalysis can direct the fluorination to occur away from the more substituted site. nih.gov The regioselectivity of lithiation on substituted pyridines, which can be precursors to cyclohexanone derivatives, can also be controlled by the choice of directing groups and reaction conditions. mdpi.com

The interplay between steric and electronic effects of substituents on the cyclohexanone ring plays a crucial role in determining both stereochemical and regiochemical outcomes. For example, in allylic substitution reactions on cyclohexene derivatives, the pre-existing chirality on the ring can control the stereochemistry of the incoming nucleophile. acs.org Furthermore, in the synthesis of complex spirooxindole derivatives incorporating a cyclohexanone moiety, the regioselectivity of the cycloaddition reaction is a critical factor. mdpi.comnih.govnih.gov

The following table provides examples of methods used to achieve stereochemical and regiochemical control in the synthesis of fluorophenyl cyclohexanone analogues.

| Method | Type of Control | Reaction | Key Features |

| Chiral Organocatalysis | Enantioselectivity | α-Fluorination, Aldol Reaction | High enantiomeric excess. nih.govajgreenchem.com |

| Sterically Hindered Reducing Agents (e.g., L-Selectride) | Diastereoselectivity | Ketone Reduction | High diastereomeric excess. |

| Directed Lithiation | Regioselectivity | C-H Functionalization | Control of substitution pattern. mdpi.com |

| Substrate Control | Stereoselectivity | Allylic Substitution | Pre-existing chirality directs the stereochemical outcome. acs.org |

Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 2 Fluorophenyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of 3-(2-Fluorophenyl)cyclohexanone, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons.

The protons on the fluorophenyl ring typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.0 and 7.3 ppm. rsc.org The protons of the cyclohexanone (B45756) ring resonate as a series of multiplets in the upfield region, usually between δ 1.7 and 3.9 ppm. rsc.org The specific chemical shifts and coupling patterns are influenced by the position of the fluorophenyl substituent on the cyclohexanone ring and the conformational dynamics of the six-membered ring. For instance, the proton at the carbon bearing the fluorophenyl group (the α-proton) often appears as a distinct multiplet due to coupling with neighboring protons. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.31-7.20 | m |

| Aromatic-H | 7.20-7.08 | m |

| Aromatic-H | 7.09-6.97 | m |

| CH (α to phenyl) | 3.85 | dd |

| Cyclohexanone-H | 2.71-2.37 | m |

| Cyclohexanone-H | 2.33-2.12 | m |

| Cyclohexanone-H | 2.13-1.93 | m |

| Cyclohexanone-H | 1.94-1.69 | m |

Note: Data is illustrative and based on typical values found in the literature. rsc.org m = multiplet, dd = doublet of doublets.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the cyclohexanone ring is readily identified by its characteristic downfield chemical shift, typically around δ 208 ppm. rsc.org

The carbons of the fluorophenyl ring exhibit signals in the aromatic region (δ 115-160 ppm), with the carbon directly bonded to the fluorine atom showing a large coupling constant (JC-F), which is a key diagnostic feature. rsc.org The aliphatic carbons of the cyclohexanone ring resonate in the upfield region (δ 25-52 ppm). rsc.org The specific chemical shifts provide valuable information about the substitution pattern and electronic environment of each carbon atom.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

|---|---|---|

| C=O | 208.4 | - |

| C-F (Aromatic) | 159.5 | d |

| C-H (Aromatic) | 129.7 | d, J = 4.8 |

| C-H (Aromatic) | 128.5 | d, J = 8.3 |

| C-H (Aromatic) | 123.9 | d, J = 3.3 |

| C-H (Aromatic) | 115.2 | d, J = 22.4 |

| C (Aromatic, substituted) | 126.1 | d, J = 14.4 |

| CH (α to phenyl) | 51.0 | - |

| CH₂ | 42.1 | - |

| CH₂ | 33.7 | - |

| CH₂ | 27.4 | - |

| CH₂ | 25.5 | - |

Note: Data is illustrative and based on typical values found in the literature. rsc.org d = doublet.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for unambiguously assigning proton and carbon signals. An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This allows for the direct mapping of each proton to its attached carbon atom, resolving any ambiguities that may arise from the analysis of 1D spectra alone. For complex regions of the spectrum, such as the overlapping multiplets of the cyclohexanone ring protons, HSQC provides clear correlations to the corresponding carbon signals, facilitating a complete and accurate structural assignment. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In the context of this compound, GC is used to separate the compound from any impurities or reaction byproducts before it enters the mass spectrometer. updatepublishing.com

Upon entering the mass spectrometer, the compound is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a characteristic manner. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern of cyclic ketones often involves α-cleavage adjacent to the carbonyl group. whitman.edu For this compound, characteristic fragments would arise from the loss of small neutral molecules or radicals from the molecular ion, providing valuable structural information. nih.gov

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is another powerful technique that couples the separation capabilities of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer. nih.govmdpi.comresearchgate.netub.edu This technique is particularly useful for the analysis of less volatile or thermally labile compounds. chromatographyonline.com

LC-HRMS provides a very precise measurement of the molecular weight of the parent ion, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₂H₁₃FO. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed within the LC-HRMS system to induce fragmentation and obtain structural information similar to that obtained from GC-MS. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods are indispensable for identifying the key functional groups within a molecule. IR spectroscopy probes the vibrational frequencies of bonds, while UV-Vis spectroscopy provides insights into electronic transitions, particularly in conjugated systems.

Infrared (IR) Spectroscopy

The IR spectrum of a cyclohexanone derivative is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which is indicative of the ketone functional group. qiboch.com For cyclohexanone itself, this peak typically appears around 1710 cm⁻¹. qiboch.com The presence of the 2-fluorophenyl substituent in this compound is expected to influence the electronic environment of the carbonyl group, potentially causing a shift in its characteristic absorption frequency.

In addition to the carbonyl stretch, the IR spectrum will exhibit absorptions corresponding to C-H stretching and bending vibrations of the cyclohexyl ring and the aromatic ring. qiboch.comlibretexts.org The C-H stretching vibrations of the alkane-like portions of the molecule are typically observed in the range of 2850-2960 cm⁻¹. libretexts.org The presence of the aromatic ring will introduce C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Furthermore, a C-F stretching vibration, characteristic of the fluorophenyl group, is expected, although its position can vary.

Table 1: Typical Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1700 - 1725 |

| C-H (Alkane) | Stretch | 2850 - 2960 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-F (Aryl Fluoride) | Stretch | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-visible region. upi.edu The carbonyl group of the cyclohexanone and the phenyl ring in this compound both act as chromophores.

The electronic transitions observed in the UV-Vis spectrum are typically of two types: π → π* and n → π* transitions. masterorganicchemistry.com The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. masterorganicchemistry.com The n → π* transitions are weaker and involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com

For simple ketones like acetone, a weak n → π* transition is observed around 275 nm. masterorganicchemistry.com The presence of the phenyl group in conjugation with the carbonyl group can lead to a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The specific absorption maxima (λmax) for this compound will depend on the solvent used, as solvent polarity can influence the energies of the electronic transitions. acs.orgresearchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax Range (nm) | Relative Intensity |

| n → π | 270 - 300 | Weak |

| π → π | 200 - 280 | Strong |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. isric.org For a compound like this compound, single-crystal XRD analysis can provide definitive proof of its molecular structure, including bond lengths, bond angles, and conformational details of the cyclohexanone ring and the orientation of the fluorophenyl substituent. bas.bgacs.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. isric.org This pattern is a result of the constructive and destructive interference of the X-rays as they are scattered by the electron clouds of the atoms in the crystal lattice. isric.org By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For cyclohexanone derivatives, XRD studies can reveal the preferred conformation of the six-membered ring, which is typically a chair conformation. bas.bg The analysis would also precisely define the stereochemical relationship between the fluorophenyl group and the carbonyl group.

Table 3: Illustrative Crystallographic Data from XRD Analysis of a Cyclohexanone Derivative

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C=O, C-C, C-F). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-CO-C). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Note: The actual data for this compound would be obtained from experimental XRD analysis.

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

Chromatographic methods are essential for separating the components of a mixture, assessing the purity of a compound, and for its isolation. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two commonly employed techniques.

HPLC is a highly efficient separation technique used for the analysis and purification of compounds. beilstein-journals.org In the context of this compound, HPLC can be used to determine its purity by separating it from any starting materials, byproducts, or isomers.

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. beilstein-journals.org For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. policija.si

The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the compound absorbs, such as one of its λmax values determined by UV-Vis spectroscopy. beilstein-journals.org The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis, such as monitoring the progress of a reaction, identifying compounds in a mixture, and determining the purity of a substance. sigmaaldrich.comorgchemboulder.com

TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. orgchemboulder.com The plate is then placed in a developing chamber containing a shallow layer of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. ictsl.net

The separation is visualized as spots on the plate, often with the aid of a UV lamp if the compounds are UV-active. orgchemboulder.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. adrona.lv By comparing the Rf value of the sample to that of a known standard, the presence of this compound can be confirmed. TLC is also invaluable for quickly assessing the purity of a sample; the presence of multiple spots indicates the presence of impurities. orgchemboulder.com

Computational and Theoretical Investigations of 3 2 Fluorophenyl Cyclohexanone

Quantum Mechanical (QM) Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are a cornerstone for elucidating the intricate details of molecular systems. For 3-(2-fluorophenyl)cyclohexanone, these methods provide a window into its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately determine optimized molecular geometry, including bond lengths and angles. mdpi.comresearchgate.net

These calculations reveal that the cyclohexanone (B45756) ring typically adopts a chair conformation to minimize steric and torsional strain. The bond lengths and angles are influenced by the electronic nature of the substituents. For instance, the carbon-oxygen double bond of the ketone and the carbon-fluorine bond of the phenyl ring will exhibit characteristic lengths predicted by DFT. Furthermore, DFT is used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar aromatic ketones, HOMO-LUMO gaps have been calculated to be in the range of 4-5 eV, indicating a stable molecule. chemrxiv.org

Table 1: Representative DFT-Calculated Properties for a Substituted Cyclohexanone Derivative This table is illustrative and based on typical values for similar structures, as specific data for this compound is not publicly available.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicates chemical reactivity and electronic transition energy. |

| Total Dipole Moment | ~ 2.5 - 3.5 D | Measures the overall polarity of the molecule. |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the electronic excited states of molecules. cecam.orguci.edu TD-DFT calculations are essential for interpreting UV-Visible absorption spectra, as they can determine the energies of vertical electronic transitions and their corresponding oscillator strengths. rsc.org

The primary electronic transitions in a molecule like this compound are expected to be π → π* transitions within the aromatic fluorophenyl ring and n → π* transitions associated with the carbonyl group of the cyclohexanone ring. researchgate.net TD-DFT can predict the wavelengths at which these absorptions occur. rsc.org The calculations can also provide insights into the nature of these transitions, for example, by identifying them as having charge-transfer character. researchgate.net The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional. nih.gov

Table 2: Predicted Electronic Transitions for this compound using TD-DFT This table is illustrative and based on typical values for similar structures, as specific data for this compound is not publicly available.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | ~ 300-320 | Low (~0.01) | n → π* (carbonyl) |

| S₀ → S₂ | ~ 260-280 | Moderate (~0.2) | π → π* (aromatic) |

Role As a Synthetic Intermediate in Organic Synthesis

Precursor to Complex Carbocyclic and Heterocyclic Scaffolds

3-(2-Fluorophenyl)cyclohexanone is a key starting material for the synthesis of diverse and complex molecular frameworks, including both carbocyclic and heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and functional materials. nih.govresearchgate.net

The reactivity of the ketone functional group in the cyclohexanone (B45756) ring allows for a range of transformations. For instance, it can undergo reactions to form spiro-fused heterocyclic systems. nih.gov One-pot multicomponent reactions involving this ketone can lead to the formation of structurally complex molecules with multiple stereocenters, such as di-spirooxindole analogs. nih.gov These reactions often proceed through cycloaddition pathways, highlighting the versatility of the cyclohexanone core in constructing three-dimensional molecular architectures.

Furthermore, the presence of the fluorophenyl group can influence the reactivity and stereoselectivity of these transformations, providing a handle for the synthesis of specific isomers. The synthesis of various nitrogen-enriched heterocyclic scaffolds has been achieved using related cyclohexanone derivatives in tunable one-pot multicomponent reactions. acs.org

Applications in Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com this compound and similar cyclohexanone derivatives are valuable substrates in such reactions.

For example, cyclohexanone can participate in three-component condensation reactions with amines and malononitrile (B47326) to yield substituted aminothiophenes and other heterocyclic systems. researchgate.netacs.org These reactions often proceed with high atom economy and can be catalyzed by various agents to afford a diverse range of products. The use of cyclohexanone derivatives in MCRs has been demonstrated in the synthesis of various biologically relevant scaffolds, including 4H-pyran derivatives. scielo.br

The versatility of MCRs allows for the rapid generation of libraries of structurally diverse compounds, which is particularly valuable in drug discovery and development. mdpi.comrug.nl The specific substitution pattern of this compound can be exploited to create unique molecular entities through these convergent synthetic routes.

Utilization in the Synthesis of Biologically Relevant Structural Motifs (General Chemical Significance)

The structural motif of a substituted cyclohexanone is a common feature in many biologically active molecules. The synthesis of complex molecules often relies on the use of versatile building blocks like this compound. For instance, derivatives of this compound have been utilized in the synthesis of potent inhibitors of the MDM2-p53 protein-protein interaction, which is a key target in cancer therapy. acs.orgnih.gov

The synthesis of fluorinated ketamine analogs, such as 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone, highlights the importance of this structural class in medicinal chemistry. researchgate.netresearchgate.net These compounds are of interest for their potential as anesthetic and analgesic agents. The synthetic routes to these molecules often involve multi-step sequences starting from precursors like this compound. ias.ac.in

The broader class of arylcyclohexylamines, to which derivatives of this compound belong, has been investigated for a range of pharmacological activities. The synthesis of these compounds often involves the strategic manipulation of the cyclohexanone core to introduce various functional groups and stereocenters.

Development of Chiral Auxiliaries or Ligands Derived from the Cyclohexanone Core (General Class)

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The chiral information is transferred from the auxiliary to the substrate, leading to the formation of a specific enantiomer or diastereomer. The cyclohexanone core, particularly when substituted, provides a rigid scaffold that can be functionalized to create effective chiral auxiliaries.

While specific examples for this compound as a direct precursor to a widely used chiral auxiliary are not extensively documented in the provided search results, the general class of 3-arylcyclohexanones holds significant potential in this area. harvard.edu For instance, derivatives of cyclohexanol (B46403), which can be synthesized from cyclohexanones, have been employed as chiral auxiliaries. wikipedia.org

The development of chiral ligands for asymmetric catalysis is another area where derivatives of this compound could be valuable. The rigid cyclohexanone framework can be used to position coordinating groups in a well-defined spatial arrangement, which is crucial for achieving high levels of enantioselectivity in metal-catalyzed reactions. The principles of using chiral auxiliaries derived from systems like p-menthane-3-carboxaldehyde demonstrate the potential of cyclic ketones in asymmetric synthesis. msu.edu The use of pseudoephedrine and pseudoephenamine as chiral auxiliaries in asymmetric alkylation reactions further illustrates the utility of chiral scaffolds in controlling stereochemistry. nih.gov

Advanced Research Perspectives and Future Directions in Fluorinated Cyclohexanone Chemistry

Development of Novel Green Chemistry Routes for 3-(2-Fluorophenyl)cyclohexanone Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of this compound and its analogs, research is shifting away from traditional methods that often rely on hazardous reagents and solvents.

One promising green approach involves the use of water as a solvent for key reaction steps. acs.org The inherent safety and environmental benefits of water make it an ideal medium for reactions like the Michael addition, a common strategy for constructing the cyclohexanone (B45756) ring. For instance, a potential green synthesis of a precursor to this compound could involve the reaction of 2-fluorobenzaldehyde (B47322) and a suitable ketone in an aqueous medium, potentially under microwave irradiation to accelerate the reaction. acs.org

Another avenue of green synthesis is the use of non-precious metal catalysts. The oxidation of a corresponding cyclohexanol (B46403) to produce the target cyclohexanone is a critical step. Research has demonstrated the efficacy of catalysts like hexagonal tungsten trioxide (h-WO₃) nanorods for the selective oxidation of cyclohexanol using aqueous hydrogen peroxide, an environmentally benign oxidant. researchgate.net Adapting such catalytic systems for the oxidation of 3-(2-Fluorophenyl)cyclohexanol would represent a significant advancement in the green synthesis of the title compound.

Key green chemistry metrics are used to evaluate and compare the sustainability of different synthetic routes. rsc.org

Table 1: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Description | Goal |

|---|---|---|

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Maximize |

| Complete E-factor (cEF) | The total mass of waste produced per unit of product, including solvents and reagents. | Minimize |

| Carbon Intensity | The total mass of carbon from fossil fuels required to produce a unit of product. | Minimize |

| Solvent Selection | Prioritizing the use of greener solvents (e.g., water, ethanol) or solvent-free conditions. semanticscholar.org | Use of benign solvents |

Future research will likely focus on combining these strategies, for example, by developing a one-pot synthesis in a green solvent using a recyclable, heterogeneous catalyst. rsc.orgsemanticscholar.org

Chemoenzymatic Approaches to Fluorinated Cyclohexanones

Chemoenzymatic synthesis, which integrates the selectivity of biological catalysts with the practicality of chemical reactions, offers a powerful strategy for producing complex molecules like fluorinated cyclohexanones. dntb.gov.ua Enzymes can operate under mild conditions and often exhibit exquisite stereo- and regioselectivity, which is challenging to achieve with traditional chemical methods.

One key approach involves using enzymes like reductive aminases (RedAms) for the asymmetric synthesis of chiral amines from ketones. rsc.org For example, a RedAm could be used to convert this compound into the corresponding chiral cyclohexylamine, a valuable building block for pharmaceuticals. Studies on fungal RedAms have shown high conversion rates for substrates like cyclohexanone, even when using ammonia (B1221849) as the amine donor. rsc.org

Engineered enzymes are also expanding the scope of chemoenzymatic synthesis. Cytochrome P450 enzymes, for instance, have been engineered to perform challenging reactions, including the synthesis of fluorinated natural product derivatives. nih.gov A potential future application could involve using an engineered P450 to hydroxylate a precursor molecule with high selectivity, followed by chemical steps to yield this compound.

Furthermore, polyketide synthases (PKSs) are complex enzymatic machinery that can be engineered to incorporate fluorinated building blocks. nih.govresearchgate.net By exchanging specific domains within a PKS, researchers can create hybrid enzymes capable of utilizing substrates like fluoromalonyl-CoA to produce fluorinated polyketides, which can be precursors to cyclic structures like cyclohexanones. nih.govresearchgate.net

Table 2: Examples of Enzymes in Chemoenzymatic Synthesis Relevant to Fluorinated Cyclohexanones

| Enzyme Class | Reaction Type | Potential Application |

|---|---|---|

| Reductive Aminase (RedAm) | Asymmetric amination of ketones | Synthesis of chiral fluorophenyl cyclohexylamines from this compound. rsc.org |

| Cytochrome P450 | Selective C-H oxidation | Regioselective hydroxylation of a fluorophenyl cyclohexane (B81311) precursor. nih.gov |

| Polyketide Synthase (PKS) | Polyketide chain extension | Incorporation of fluorinated extender units to build fluorinated cyclic scaffolds. nih.govresearchgate.net |

| Tyrosine Phenol Lyase | C-C bond formation | Preparation of fluorotyrosine derivatives as precursors for more complex molecules. nih.gov |

The development of "hybrid" chemoenzymatic procedures, combining steps like enzymatic fluorotyrosine preparation with chemical condensation and enzymatic cyclization, highlights the versatility of this approach for creating novel fluorinated molecules. nih.gov

Asymmetric Synthesis Methodologies for Enantiopure Fluorinated Cyclohexanones

The biological activity of chiral molecules often depends on their specific stereochemistry. Consequently, the development of asymmetric synthesis methods to produce enantiomerically pure fluorinated cyclohexanones is a major research focus.

Organocatalysis has emerged as a powerful tool for asymmetric fluorination. Chiral phosphoric acids and primary amines can be used as co-catalysts to achieve the enantioselective fluorination of α-branched cyclohexanones using electrophilic fluorinating agents like Selectfluor®. acs.org Although this method has been demonstrated on substrates with branching at the alpha position, its adaptation for the synthesis of chiral this compound would likely involve a different strategy, such as an asymmetric Michael addition.

Another strategy involves the catalytic nucleophilic fluorination of epoxides, which can be desymmetrized using a cooperative catalyst system to yield β-fluoroalcohols with high enantiomeric excess. acs.org These could then be oxidized to the corresponding fluorinated ketones.

Metal-catalyzed reactions also play a crucial role. Chiral palladium complexes have been successfully used for the enantioselective fluorination of β-ketoesters in environmentally friendly solvents like ethanol. acs.org The resulting α-fluoro-β-ketoesters are versatile intermediates for further transformations.

Table 3: Key Strategies in Asymmetric Synthesis of Fluorinated Cyclic Ketones

| Method | Catalyst/Reagent Type | Key Transformation |

|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid / Amine | Enantioselective fluorination of α-branched ketones. acs.org |

| Cooperative Catalysis | Chiral Amine / Chiral Lewis Acid | Enantioselective desymmetrization of epoxides with a fluoride (B91410) source. acs.org |

| Metal Catalysis | Chiral Palladium Complex | Enantioselective fluorination of β-ketoesters. acs.org |

| Enzymatic Reduction | Ketoreductases (KREDs) | Asymmetric reduction of a prochiral diketone to a chiral hydroxyketone. |

| Michael Addition | Chiral Organocatalysts | Asymmetric conjugate addition to an α,β-unsaturated precursor. researchgate.net |

The synthesis of related fluorinated structures, such as diethyl (3S,4R)-4-(4-fluorophenyl)-3-methyl-2-oxocyclopentane-1,1-dicarboxylate, has been achieved with high diastereoselectivity, demonstrating the feasibility of controlling stereocenters in complex cyclic systems containing a fluorophenyl group. dcu.ie

Exploration of Unique Reactivity Patterns in Fluorophenyl Cyclohexanone Systems

The presence of a fluorine atom on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of the this compound system. The strong electron-withdrawing nature of fluorine can affect the acidity of the α-protons, the susceptibility of the carbonyl group to nucleophilic attack, and the reactivity of the aromatic ring.

Research into the reactivity of fluorinated cyclic ketones has shown that fluorination can be governed by a combination of steric and electronic effects. sapub.org For example, in electrophilic fluorination reactions using Selectfluor®, the enol or enolate intermediate's stability and accessibility are key. The 2-fluorophenyl substituent in this compound would be expected to influence the equilibrium between keto-enol tautomers, thereby directing the outcome of subsequent reactions. sapub.org

Recent studies have explored novel transformations of ketones, such as deacylative C(sp³)–C(sp²) bond cleavage. nih.gov This methodology, which involves converting the ketone into a gem-dihydroperoxide intermediate, could be applied to this compound to generate unique radical intermediates, opening pathways to new molecular scaffolds. The reaction of such intermediates with partners like 4-fluorophenyl boronic acid has been shown to be feasible. nih.gov

Furthermore, the interaction of the fluorophenyl cyclohexanone scaffold with transition metal complexes can lead to unusual reactivity. While some reactions like Wittig-type olefination proceed as expected, others, such as reactions with organometallic reagents, might be influenced by potential coordination of the fluorine atom to the metal center, altering the reaction pathway. acs.org

Table 4: Factors Influencing Reactivity in Fluorophenyl Cyclohexanone Systems

| Feature | Influence on Reactivity | Example Reaction |

|---|---|---|

| Fluorine Electronegativity | Alters acidity of α-protons and carbonyl electrophilicity. | Enolate formation, nucleophilic addition. |

| Keto-Enol Tautomerism | The position of the fluorophenyl group can influence the stability of different enol forms. | Regioselective electrophilic substitution. sapub.org |

| Steric Hindrance | The bulky fluorophenyl group can direct incoming reagents to the less hindered face of the cyclohexanone ring. | Diastereoselective reductions or additions. |

| Radical Stability | The electronic nature of the fluorophenyl group can stabilize or destabilize adjacent radical intermediates. | Radical-mediated C-C bond formation or cleavage. nih.gov |

The synthesis of (2S)-2-[(1R)-1-(2-Fluorophenyl)-2-nitroethyl]cyclohexanone, a related derivative, and its characterization by NMR spectroscopy provides valuable data on the conformational preferences and electronic environment within such systems, which are fundamental to understanding their reactivity. thieme-connect.com

Integration of Machine Learning and AI in the Design and Optimization of Related Synthetic Processes

The complexity of organic synthesis is increasingly being tackled by machine learning (ML) and artificial intelligence (AI). These computational tools are being applied to predict reaction outcomes, design novel synthetic routes, and optimize reaction conditions, accelerating the discovery and development of new molecules like this compound.

One key application of ML is in the prediction of fundamental physicochemical properties. Models have been developed to accurately predict lipophilicity (LogP) and acidity/basicity (pKa) for fluorinated compounds, properties that are crucial for drug discovery. researchgate.netresearchgate.net Such tools can rapidly screen virtual libraries of this compound derivatives to identify candidates with desirable ADME (absorption, distribution, metabolism, and excretion) profiles.

AI is also revolutionizing retrosynthesis. Computer-aided synthesis planning (CASP) applications, powered by deep learning, can analyze a target molecule and propose viable synthetic pathways by drawing on vast databases of known reactions. nih.gov An AI tool could suggest multiple routes to this compound, potentially identifying novel or more efficient strategies that a human chemist might overlook. These systems can be integrated with retrosynthesis knowledge to better evaluate the promise of different synthetic routes. nih.gov

Furthermore, ML models can be trained to predict the success of a reaction under specific conditions. For instance, an artificial neural network can be developed to assess whether a particular set of reactants, reagents, and solvents is likely to be successful in a continuous flow synthesis setup, a technology that offers significant advantages for process intensification and safety. mit.edu This predictive capability allows for the in silico optimization of synthetic processes, saving time and resources.

Table 5: Applications of AI and Machine Learning in Fluorinated Cyclohexanone Chemistry

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Property Prediction | Models predict physicochemical properties like LogP and pKa from molecular structure. researchgate.net | Rapidly evaluate drug-likeness of virtual derivatives. |

| Retrosynthesis (CASP) | AI algorithms propose synthetic routes to a target molecule. nih.gov | Design novel and efficient syntheses. |

| Reaction Outcome Prediction | Neural networks predict the feasibility and potential yield of a reaction. | Optimize reaction conditions and select suitable reagents in silico. |

| Flow Chemistry Optimization | Models assess the suitability of a reaction for continuous flow processing. mit.edu | Design scalable and safe manufacturing processes. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Fluorophenyl)cyclohexanone with high selectivity?

- Methodological Answer : A promising approach involves adapting selective hydrogenation strategies used for phenol-derived cyclohexanones. For example, dual catalytic systems (e.g., Pd nanoparticles with Lewis acids like AlCl₃) enable precise control over reduction steps, minimizing over-reduction to alcohol byproducts . Fluorination can be achieved via electrophilic aromatic substitution or cross-coupling reactions, though specific protocols for the 2-fluorophenyl substituent require optimization. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the ketone intermediate.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and chemical shifts. For instance, the fluorophenyl group exhibits characteristic splitting patterns (e.g., meta-fluorine coupling at ~6.6–7.2 ppm in ¹H NMR) .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 207.1) and purity. High-resolution MS (HRMS) with <2 ppm error ensures accurate formula validation .

- IR Spectroscopy : Detect carbonyl stretching (~1715 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as cyclohexanone derivatives are prone to keto-enol tautomerism under acidic/basic conditions. Stability assays (e.g., HPLC monitoring over 30 days) are recommended to establish shelf-life .

Advanced Research Questions

Q. What computational tools can predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G** level can model transition states for reductions or nucleophilic additions. For example, axial attack by hydride donors (e.g., LiAlH₄) is favored due to electronic effects over torsional strain, as shown in cyclohexanone derivatives . Molecular dynamics simulations further assess solvent cage effects in liquid-phase reactions .

Q. How can byproducts during this compound synthesis be identified and minimized?

- Methodological Answer : Byproducts like cyclohexanol or ring-opened aldehydes may form via radical intermediates. Use GC-MS or tandem MS to detect low-abundance species. Mitigation strategies include:

Q. What enzymatic pathways might metabolize this compound in biological systems?

- Methodological Answer : Cyclohexanone oxygenase (CHO) catalyzes Baeyer-Villiger oxidation, forming lactones or epoxides. For fluorinated analogs, fluorine’s electron-withdrawing effect may alter enzyme-substrate binding. In vitro assays with CHO (e.g., NADPH consumption rates) and LC-MS metabolite profiling can elucidate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.